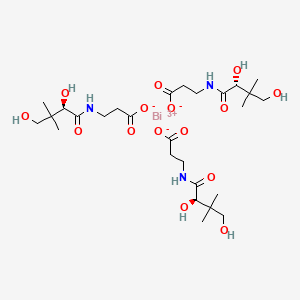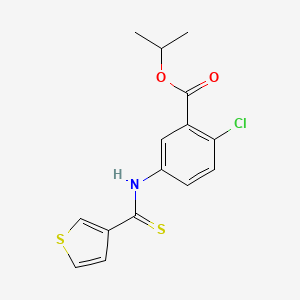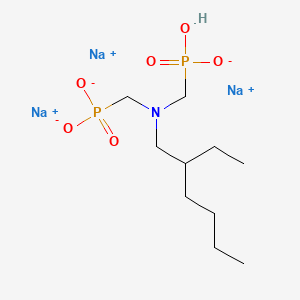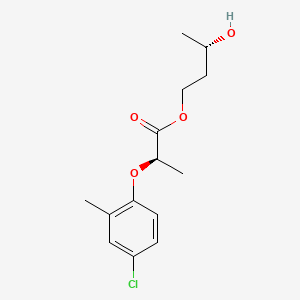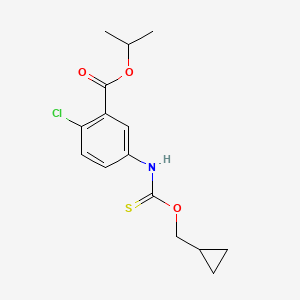
Sodium 3-amino-4-(methyloctadecylamino)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-amino-4-(methyloctadecylamino)benzenesulphonate: is a complex organic compound with the molecular formula C25H46N2O3SNa and a molecular weight of 476.69117 g/mol . This compound is known for its unique structure, which includes a long alkyl chain and a sulphonate group, making it a versatile molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-amino-4-(methyloctadecylamino)benzenesulphonate typically involves the following steps:
Amination: The addition of the amino group to the benzene ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process may include:
Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates.
Catalysts: Using catalysts to enhance reaction efficiency.
Purification: Employing purification techniques such as crystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium 3-amino-4-(methyloctadecylamino)benzenesulphonate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products:
Oxidation Products: Sulphonic acids, nitro compounds.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated compounds, alkylated derivatives.
Scientific Research Applications
Chemistry:
Surfactants: Used in the formulation of surfactants due to its amphiphilic nature.
Catalysts: Acts as a catalyst in various organic reactions.
Biology:
Antimicrobial Agents: Investigated for its potential antimicrobial properties.
Medicine:
Drug Delivery: Explored as a component in drug delivery systems due to its ability to interact with biological membranes.
Industry:
Detergents: Utilized in the production of detergents and cleaning agents.
Emulsifiers: Used as an emulsifier in various industrial processes.
Mechanism of Action
The mechanism of action of Sodium 3-amino-4-(methyloctadecylamino)benzenesulphonate involves its interaction with biological membranes and proteins. The long alkyl chain allows it to embed into lipid bilayers, while the sulphonate group can interact with proteins and other polar molecules. This dual interaction can disrupt microbial cell membranes, leading to antimicrobial effects.
Comparison with Similar Compounds
Sodium dodecylbenzenesulfonate: Another surfactant with a shorter alkyl chain.
Sodium lauryl sulfate: A widely used surfactant with a similar sulphonate group but different alkyl chain length.
Sodium stearate: A soap with a similar long alkyl chain but different functional groups.
Uniqueness: Sodium 3-amino-4-(methyloctadecylamino)benzenesulphonate is unique due to its combination of a long alkyl chain and an amino group, which provides it with distinct properties such as enhanced antimicrobial activity and the ability to act as a versatile surfactant.
Properties
CAS No. |
85204-32-6 |
|---|---|
Molecular Formula |
C25H45N2NaO3S |
Molecular Weight |
476.7 g/mol |
IUPAC Name |
sodium;3-amino-4-[methyl(octadecyl)amino]benzenesulfonate |
InChI |
InChI=1S/C25H46N2O3S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27(2)25-20-19-23(22-24(25)26)31(28,29)30;/h19-20,22H,3-18,21,26H2,1-2H3,(H,28,29,30);/q;+1/p-1 |
InChI Key |
HVGTUZKFPRMYSV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)C1=C(C=C(C=C1)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




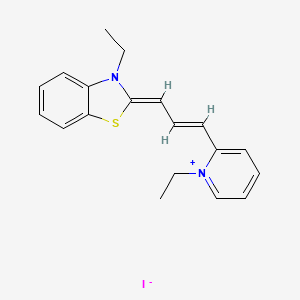

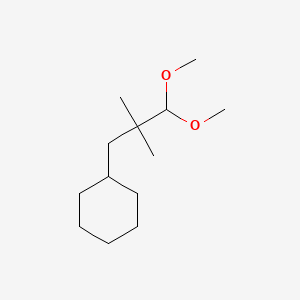


![23-oxa-9λ4,13λ4-dithiahexacyclo[14.7.0.02,10.03,8.011,15.017,22]tricosa-1(16),2(10),3,5,7,11,14,17,19,21-decaene 9,13-dioxide](/img/structure/B12683786.png)

